molecular formula C18H17NO6 B3037259 3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid CAS No. 477849-02-8

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid

Cat. No.: B3037259
CAS No.: 477849-02-8
M. Wt: 343.3 g/mol
InChI Key: BVOXWAQFSMYEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid is a complex organic compound that features a benzodioxole ring, a benzyloxycarbonyl group, and a propanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the protection of an amine group using benzyl chloroformate under basic conditions.

    Formation of the Propanoic Acid Moiety: This can be introduced via a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions may target the carbonyl group in the benzyloxycarbonyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for nucleophilic substitution might involve strong bases or nucleophiles like sodium hydride or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring and benzyloxycarbonyl group might play roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)propanoic acid: Lacks the benzyloxycarbonyl group.

    3-(1,3-Benzodioxol-5-yl)-3-aminopropanoic acid: Lacks the benzyloxycarbonyl protection.

    3-(1,3-Benzodioxol-5-yl)-3-{[(methoxy)carbonyl]amino}propanoic acid: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

The presence of the benzyloxycarbonyl group in 3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid may confer unique properties, such as increased stability or altered reactivity, compared to similar compounds. This could make it particularly useful in specific synthetic or biological applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c20-17(21)9-14(13-6-7-15-16(8-13)25-11-24-15)19-18(22)23-10-12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXWAQFSMYEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801158361
Record name β-[[(Phenylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477849-02-8
Record name β-[[(Phenylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477849-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(Phenylmethoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801158361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.